molecular formula C9H19Cl2N3O B1525153 4-(3-Piperidinyl)-2-piperazinone dihydrochloride CAS No. 1220037-88-6

4-(3-Piperidinyl)-2-piperazinone dihydrochloride

Cat. No. B1525153
CAS RN: 1220037-88-6
M. Wt: 256.17 g/mol
InChI Key: PXPPMBOWFYQBAG-UHFFFAOYSA-N
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Description

The compound “4-(3-Piperidinyl)-2-piperazinone dihydrochloride” likely contains a piperidine and a piperazinone group. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms. Piperazinone is a six-membered ring with two nitrogen atoms and a carbonyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Synthesis of Biologically Active Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for various pharmaceuticals. “4-(3-Piperidinyl)-2-piperazinone dihydrochloride” can be utilized in multicomponent reactions to synthesize substituted piperidines, which are present in numerous classes of drugs .

Development of Antiviral Agents

Recent studies have highlighted the potential of piperidine derivatives in combating viral infections. For instance, benzyl-piperidines have shown activity against the H1N1 influenza virus, suggesting that “4-(3-Piperidinyl)-2-piperazinone dihydrochloride” could be a precursor in developing inhibitors for various viruses .

Cholesterol Homeostasis in Neuroscience

In neuroscience, piperidine derivatives have been explored for their role in cholesterol homeostasis within the brain. Compounds like “4-(3-Piperidinyl)-2-piperazinone dihydrochloride” may serve as selective inhibitors for enzymes like cholesterol 24-hydroxylase (CH24H), which is significant in neurological disorders such as Alzheimer’s and Huntington’s diseases .

Pharmacological Inhibition of CH24H

The pharmacological inhibition of CH24H is relevant for conditions associated with neural hyperexcitation. Piperidine derivatives can be designed to disrupt the upregulation of CH24H, potentially offering therapeutic benefits for diseases characterized by elevated glutamate levels and neuronal excitotoxicity .

Drug Design and Discovery

“4-(3-Piperidinyl)-2-piperazinone dihydrochloride” can be instrumental in the drug discovery process, particularly in the design of novel compounds with high ligand-lipophilicity efficiency. Its structure allows for the development of potent and selective inhibitors with unique binding modes, as revealed by X-ray crystallography .

Material Science Applications

While the direct applications in material science are not explicitly mentioned, the structural properties of piperidine derivatives like “4-(3-Piperidinyl)-2-piperazinone dihydrochloride” could be investigated for their potential use in creating new materials with unique properties, such as enhanced stability or conductivity .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. Piperidine derivatives are present in more than twenty classes of pharmaceuticals .

Future Directions

The future directions would depend on the specific application of this compound. Piperidine derivatives are a significant area of research in the pharmaceutical industry .

properties

IUPAC Name

4-piperidin-3-ylpiperazin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.2ClH/c13-9-7-12(5-4-11-9)8-2-1-3-10-6-8;;/h8,10H,1-7H2,(H,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPPMBOWFYQBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCNC(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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